molecular formula C20H20ClNO4 B11058604 N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide

N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide

Cat. No.: B11058604
M. Wt: 373.8 g/mol
InChI Key: YZVUOQQBWSOMDX-UHFFFAOYSA-N
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Description

N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring system, which is known for its stability and reactivity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentanamide Chain: The final step involves the coupling of the benzodioxin derivative with pentanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its stable structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide is unique due to its benzodioxin ring system, which provides stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]pentanamide

InChI

InChI=1S/C20H20ClNO4/c1-2-3-4-19(23)22-16-12-18-17(25-9-10-26-18)11-15(16)20(24)13-5-7-14(21)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,23)

InChI Key

YZVUOQQBWSOMDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Cl)OCCO2

Origin of Product

United States

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